molecular formula C16H13NO2S B13364861 3-(benzylsulfanyl)-4-hydroxy-2(1H)-quinolinone

3-(benzylsulfanyl)-4-hydroxy-2(1H)-quinolinone

Cat. No.: B13364861
M. Wt: 283.3 g/mol
InChI Key: SCHABODZAWAYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzylsulfanyl)-4-hydroxy-2(1H)-quinolinone is a heterocyclic compound that features a quinolinone core structure with a benzylsulfanyl group at the 3-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-4-hydroxy-2(1H)-quinolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzyl alcohol with benzyl mercaptan in the presence of a suitable catalyst to form the desired quinolinone structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfanyl)-4-hydroxy-2(1H)-quinolinone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.

    Reduction: The quinolinone core can be reduced to form the corresponding hydroquinoline.

    Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinoline derivatives.

    Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzylsulfanyl)-4-hydroxy-2(1H)-quinolinone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-4-hydroxy-2(1H)-quinolinone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzylsulfanyl)-1H-1,2,4-triazole
  • 2-(benzylsulfanyl)-benzylideneimidazolone
  • 4-hydroxyquinolinone derivatives

Uniqueness

3-(benzylsulfanyl)-4-hydroxy-2(1H)-quinolinone is unique due to the presence of both the benzylsulfanyl and hydroxyl groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties such as enhanced antimicrobial activity or different electronic characteristics, making it valuable for various applications.

Properties

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

3-benzylsulfanyl-4-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C16H13NO2S/c18-14-12-8-4-5-9-13(12)17-16(19)15(14)20-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,18,19)

InChI Key

SCHABODZAWAYNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C3=CC=CC=C3NC2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.